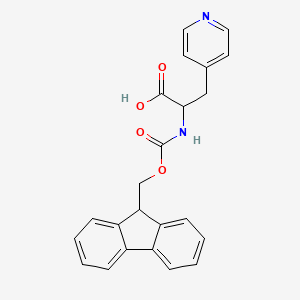

FMOC-DL-4-pyridylalanine

Description

Contextualization as an Unnatural Amino Acid Building Block

FMOC-DL-4-pyridylalanine is classified as an unnatural amino acid, a term designated for amino acids not found among the 20 common proteinogenic amino acids. sigmaaldrich.com These synthetic molecules are instrumental in modern biochemical research, providing a vast array of structural diversity for creating new therapeutic agents and research tools. sigmaaldrich.com The structure of this compound incorporates a 4-pyridyl group attached to the alanine (B10760859) side chain, which introduces unique chemical characteristics. The "FMOC" (9-fluorenylmethoxycarbonyl) group is a crucial protecting group for the amine functional group, essential for its application in peptide synthesis. nih.govpublish.csiro.au

The presence of the pyridyl ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a key feature. This ring system can participate in various non-covalent interactions, including hydrogen bonding and metal coordination, which can influence the structure and function of the resulting peptide or protein.

Below is a table detailing the key properties of this compound:

| Property | Value |

| CAS Number | 746672-87-7 sigmaaldrich.comsinfoochem.com |

| Molecular Formula | C23H20N2O4 sigmaaldrich.comsinfoochem.com |

| Molecular Weight | 388.43 g/mol sinfoochem.com |

| Appearance | White powder buyersguidechem.com |

| Storage Temperature | 2-8°C buyersguidechem.com |

Significance in Peptide and Protein Design Methodologies

The primary application of this compound lies in the field of peptide and protein design. acm.orgparssilico.com Its structure is tailored for use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. nih.gov The FMOC protecting group is base-labile, meaning it can be removed under mild basic conditions, a key feature of the widely used Fmoc-SPPS strategy. nih.govpublish.csiro.au This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. nih.gov

The incorporation of 4-pyridylalanine into a peptide sequence can confer several advantageous properties. For instance, replacing naturally occurring aromatic amino acids like phenylalanine or tyrosine with 4-pyridylalanine can enhance the aqueous solubility of the resulting peptide. peptide.com Furthermore, the nitrogen atom in the pyridyl ring can act as a metal-binding site, enabling the design of peptides with specific catalytic or sensing capabilities. royalsocietypublishing.org

The ability to introduce such unnatural amino acids with unique functionalities is a powerful tool in protein design. acm.orgparssilico.com Researchers can strategically place these residues within a protein's structure to create novel binding sites, enhance stability, or introduce new catalytic activities. acm.org This approach has significant implications for the development of new therapeutics, diagnostics, and industrial enzymes. parssilico.com

Detailed Research Findings

Recent research has highlighted the versatility of incorporating pyridylalanine derivatives into peptides for various applications. Studies have shown that peptides containing metal-binding amino acids, such as pyridylalanine, can be synthesized using enzymatic methods, further expanding the toolkit for creating complex biomolecules. royalsocietypublishing.org The strategic placement of such residues allows for the creation of well-defined metal coordination sites within a peptide scaffold.

The table below summarizes key research findings related to the use of pyridylalanine in peptide and protein design:

| Research Focus | Key Finding | Reference |

| Aqueous Solubility | Substitution of phenylalanine and tyrosine with 4-pyridylalanine can increase the aqueous solubility of peptides. | peptide.com |

| Metal Binding | The pyridyl group of 4-pyridylalanine can serve as a ligand for metal ions, enabling the design of metallopeptides. | royalsocietypublishing.org |

| Peptide Synthesis | FMOC-protected pyridylalanine derivatives are compatible with standard solid-phase peptide synthesis (SPPS) protocols. | nih.govroyalsocietypublishing.org |

| Conformational Control | The introduction of unnatural amino acids can influence the secondary structure and overall conformation of peptides. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSSXJVRZMQUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Chemical Derivatization of Fmoc Dl 4 Pyridylalanine

Established Chemical Synthesis Methodologies for Pyridylalanine Derivatives

The synthesis of pyridylalanine and its derivatives is well-established, employing classical and modern organic chemistry techniques. These methods provide access to the core structure, which can then be protected with the fluorenylmethyloxycarbonyl (Fmoc) group for applications in solid-phase peptide synthesis.

Malonic Ester and Azlactone Intermediate Approaches

The malonic ester synthesis represents a foundational method for the preparation of amino acids. wikipedia.org This approach involves the alkylation of a malonic acid ester, such as diethyl malonate, with a suitable pyridylmethyl halide. wikipedia.orgresearchgate.net The carbon alpha to the two ester groups is sufficiently acidic to be deprotonated by a base, forming a nucleophilic enolate. This enolate then displaces a halide from a pyridylmethyl halide, such as 4-(chloromethyl)pyridine, to form the carbon skeleton of 4-pyridylalanine. Subsequent hydrolysis and decarboxylation yield the desired amino acid. wikipedia.org A common variation involves using diethyl acetamidomalonate, which directly introduces the alpha-amino group. researchgate.netresearchgate.net

Another powerful strategy proceeds through an azlactone (or oxazolone) intermediate. researchgate.netresearchgate.net This method typically starts with the condensation of a pyridylaldehyde, like 4-pyridinecarboxaldehyde, with N-acetylglycine or hippuric acid to form an unsaturated azlactone. researchgate.net This intermediate can then be reduced, often via hydrogenation, and subsequently hydrolyzed to yield the pyridylalanine. researchgate.netresearchgate.net The azlactone approach is particularly useful as the intermediates can sometimes be resolved to provide enantiomerically enriched products. However, the stability of the starting pyridylaldehydes can be a limiting factor, particularly for the 2-pyridyl isomer. researchgate.net

| Synthesis Method | Starting Materials | Key Steps | Product |

| Malonic Ester Synthesis | Diethyl acetamidomalonate, 4-(halomethyl)pyridine | Alkylation, Hydrolysis, Decarboxylation | 4-Pyridylalanine |

| Azlactone Synthesis | 4-Pyridinecarboxaldehyde, N-acetylglycine | Condensation, Reduction, Hydrolysis | 4-Pyridylalanine |

Chiral Alkylation Techniques in Fmoc-Protected Amino Acid Synthesis

Achieving enantioselectivity is a critical aspect of amino acid synthesis. Chiral alkylation techniques have emerged as a powerful tool for the asymmetric synthesis of non-canonical amino acids, including pyridylalanine derivatives, which can then be Fmoc-protected.

One prominent method utilizes chiral phase-transfer catalysts to direct the alkylation of a glycine-derived Schiff base. sioc-journal.cn For instance, the alkylation of a diphenylimine glycine (B1666218) ester with a benzyl (B1604629) bromide derivative in the presence of a chiral cinchonidinium salt can produce enantiomerically enriched amino acid derivatives. sioc-journal.cn

Another sophisticated approach involves the use of chiral metal complexes. researchgate.netnih.govmdpi.com Specifically, chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral auxiliary have been extensively used. nih.govmdpi.com The nickel complex acts as a template, controlling the stereochemical outcome of the alkylation of the glycine α-carbon. After the alkylation step, the complex is disassembled, and the chiral auxiliary can often be recovered. The resulting amino acid is then protected, for example, by reacting it with Fmoc-O-succinimide (Fmoc-OSu) to yield the final Fmoc-protected product. nih.govmdpi.com These methods have been successfully applied to the large-scale synthesis of various unnatural amino acids. researchgate.netmdpi.com

Chemoenzymatic Preparations of Enantiomerically Pure Pyridylalanines

Chemoenzymatic methods combine the efficiency of chemical synthesis with the exquisite selectivity of enzymes to produce enantiomerically pure amino acids. researchgate.netnih.gov These strategies are particularly valuable for resolving racemic mixtures of pyridylalanines or for carrying out stereoselective transformations.

A common chemoenzymatic approach involves the enzymatic resolution of a racemic mixture of a pyridylalanine derivative. researchgate.netresearchgate.net For example, the racemic N-acetyl or esterified derivatives of pyridylalanine can be subjected to enzymatic hydrolysis. Proteases like α-chymotrypsin or subtilisin, or acylases, can selectively hydrolyze one enantiomer, leaving the other unchanged. researchgate.netresearchgate.netnih.gov This allows for the separation of the L- and D-enantiomers. For instance, α-chymotrypsin can selectively hydrolyze the methyl ester of Fmoc-D,L-4-pyridylalanine to the corresponding Fmoc-L-4-pyridylalanine acid, leaving the Fmoc-D-4-pyridylalanine methyl ester intact. researchgate.net

More recently, biocatalytic hydroamination using ammonia (B1221849) lyases has provided a direct route to L-pyridylalanine analogues. nih.gov Phenylalanine ammonia lyases (PALs) can catalyze the addition of ammonia to the acrylic acid derived from a pyridylaldehyde, yielding the corresponding L-amino acid with high enantiopurity. nih.gov This method avoids the need for resolving a racemic mixture and often proceeds under mild, environmentally benign conditions. nih.gov

| Chemoenzymatic Strategy | Enzyme | Substrate | Outcome |

| Kinetic Resolution | α-Chymotrypsin | Racemic N-Fmoc-pyridylalanine methyl ester | Separation of L-acid and D-ester enantiomers. researchgate.net |

| Kinetic Resolution | Subtilisin | Racemic N-acetyl-pyridylalanine ethyl ester | Separation of N-acetyl-L-amino acid and D-amino acid ester. researchgate.net |

| Biocatalytic Hydroamination | Phenylalanine Ammonia Lyase (PAL) | Pyridylacrylic acid | Enantiomerically pure L-pyridylalanine. nih.gov |

Functionalization and Derivatization for Specific Research Applications

The pyridine (B92270) ring of FMOC-4-pyridylalanine is a versatile handle for further chemical modification, enabling the introduction of unique functionalities for specific applications in chemical biology and materials science.

Regioselective Cyanation for Novel Amino Acid Derivatives

The introduction of a nitrile (cyano) group onto the pyridine ring of pyridylalanine creates a valuable synthetic intermediate and a useful probe. A robust method for the regioselective cyanation of 4-pyridylalanine involves a two-step process. anu.edu.au First, the pyridine nitrogen is oxidized to a pyridine-N-oxide. This N-oxide then directs the regioselective cyanation at the C2 position of the pyridine ring using a cyanating agent like trimethylsilyl (B98337) cyanide (TMSCN), in a variation of the Reissert-Henze reaction. anu.edu.auacs.org This procedure has been successfully used to synthesize Fmoc-L-3-(2-cyano-4-pyridyl)alanine from Fmoc-L-3-(4-pyridyl)alanine. anu.edu.au The resulting 2-cyanopyridyl moiety is a bio-orthogonal reactive group that can participate in specific ligation reactions, such as reacting with a 1,2-aminothiol (like an N-terminal cysteine) to form a stable thiazoline (B8809763) linkage, which is useful for peptide macrocyclization. anu.edu.auiris-biotech.de

Orthogonal Reactivity Introduction for Bioconjugation

The concept of orthogonal reactivity is central to modern bioconjugation, allowing for the specific labeling of biomolecules in complex environments. nih.govresearchgate.net Unnatural amino acids like pyridylalanine can be incorporated into proteins to introduce a unique chemical handle that does not react with native functional groups. nih.govmdpi.com

The pyridine ring itself can serve as a handle for chemoselective conjugation. For example, late-stage N-alkylation of the pyridyl nitrogen within a peptide sequence provides a method for stable and functionally diverse conjugation. nih.gov This approach allows for dual labeling if another orthogonal handle, such as a cysteine, is present in the peptide chain. nih.gov

Furthermore, the genetic incorporation of unnatural amino acids bearing bio-orthogonal functional groups (e.g., azides, alkynes, or ketones) allows for site-specific protein modification through reactions like click chemistry or oxime ligation. mdpi.comnih.gov While not a direct derivatization of FMOC-DL-4-pyridylalanine itself, the principles of introducing unique reactivity are central to the utility of such non-canonical amino acids in creating well-defined protein conjugates for studying protein structure, function, and dynamics. nih.govnih.gov

Fmoc Protecting Group Chemistry in Synthetic Protocols

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides like those incorporating this compound. altabioscience.comnih.gov Its widespread use is attributed to the mild, base-labile conditions required for its removal, which are orthogonal to the acid-labile protecting groups typically used for amino acid side chains. iris-biotech.deiris-biotech.de This orthogonality ensures that the side-chain protecting groups remain intact during the iterative deprotection of the Nα-amino group, preventing unwanted side reactions. altabioscience.comiris-biotech.de

The Fmoc group is introduced onto the amino acid, such as DL-4-pyridylalanine, by reaction with reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.orgtotal-synthesis.com The resulting Fmoc-protected amino acid is stable under the coupling conditions used to form peptide bonds. altabioscience.com The removal of the Fmoc group is achieved via a base-catalyzed β-elimination mechanism. peptide.com A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorene (B118485) ring, leading to the formation of dibenzofulvene (DBF) and the release of the free amine. wikipedia.orgpeptide.com The DBF byproduct is subsequently trapped by the amine base, forming a stable adduct. wikipedia.orgpeptide.com This process can be monitored by UV spectroscopy due to the strong absorbance of the DBF adduct, allowing for real-time tracking of the deprotection reaction. nih.gov

Methodologies for Nα-Fmoc Deprotection

The standard and most prevalent method for the deprotection of the Nα-Fmoc group is treatment with a solution of piperidine in an organic solvent, typically 20-50% piperidine in N,N-dimethylformamide (DMF). wikipedia.orggenscript.com This reagent combination facilitates rapid and efficient removal of the Fmoc group, usually within minutes at room temperature. genscript.com

However, to address potential side reactions or improve efficiency in certain contexts, alternative deprotection reagents and protocols have been developed. nih.govnih.gov These alternatives are particularly relevant when dealing with sensitive sequences or to mitigate issues like the formation of piperidinyl-alanine from C-terminal cysteine residues. iris-biotech.de Other cyclic secondary amines such as piperazine (B1678402) and 4-methylpiperidine (B120128) have been shown to be effective substitutes for piperidine. nih.gov Another common alternative is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, which can be used at lower concentrations (e.g., 1-2%) and is particularly effective for rapid deprotection, although it can catalyze aspartimide formation in susceptible sequences. peptide.comiris-biotech.de The choice of deprotection agent is critical and depends on factors like the peptide sequence, solubility, and potential for side reactions. nih.govnih.gov

Table 1: Common Reagents for Nα-Fmoc Deprotection

| Reagent | Typical Concentration | Solvent(s) | Key Characteristics |

|---|---|---|---|

| Piperidine | 20–50% genscript.com | DMF genscript.com | Standard, highly efficient, and fast-acting. genscript.com |

| Piperazine | 10% (w/v) nih.gov | DMF/Ethanol (9:1) nih.gov | An alternative to piperidine, can be advantageous for toxicity and handling. nih.gov |

| 4-Methylpiperidine | 20% (v/v) nih.gov | DMF nih.gov | Behaves similarly to piperidine and is a viable replacement. nih.gov |

| DBU | 1–2% iris-biotech.de | DMF peptide.com | A very strong, non-nucleophilic base that provides rapid deprotection. peptide.com |

| Morpholine | - | Acetonitrile total-synthesis.com | A milder base used in some deprotection protocols. total-synthesis.com |

Considerations for Challenging Sequences in Fmoc-Based Synthesis

The synthesis of certain peptide sequences using Fmoc chemistry can be challenging due to issues that hinder reaction efficiency and product purity. creative-peptides.com A primary obstacle is the on-resin aggregation of the growing peptide chain, which is particularly common in long or hydrophobic sequences. creative-peptides.compeptide.com This aggregation can physically block access to the N-terminus, leading to incomplete deprotection and coupling steps, resulting in deletion sequences. peptide.com Peptides containing β-branched amino acids (Val, Ile) or hydrophobic residues (Leu, Phe) are especially prone to forming intermolecular β-sheet structures that drive aggregation. nih.gov The incorporation of this compound, with its aromatic side chain, could also contribute to these aggregation phenomena. peptide.com

Several strategies have been developed to disrupt peptide aggregation and improve synthesis outcomes. peptide.comsigmaaldrich.com These methods aim to enhance the solvation of the peptide-resin complex. sigmaaldrich.com

Solvent and Temperature Modification: Using more polar, dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can improve solvation. nih.govsigmaaldrich.com Performing reactions at elevated temperatures can also help to break up secondary structures. peptide.com

Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the reaction medium can disrupt hydrogen bonding networks that lead to aggregation. peptide.comsigmaaldrich.com

Backbone Modifications: The introduction of backbone-disrupting elements is a highly effective strategy. peptide.com Pseudoproline dipeptides, which are derived from serine or threonine, can be incorporated to introduce a "kink" in the peptide chain, effectively preventing β-sheet formation. nih.govchempep.com Another approach is the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), which physically prevent the formation of intermolecular hydrogen bonds. nih.govpeptide.com

Potent Coupling Reagents: For sterically hindered couplings, which can be a factor with bulky residues, the use of more powerful activating reagents like HATU or HBTU can be beneficial. sigmaaldrich.com

Table 2: Strategies to Mitigate Challenges in Fmoc-Based Synthesis

| Challenge | Mitigation Strategy | Description |

|---|---|---|

| Peptide Aggregation | Use of specialized solvents nih.govsigmaaldrich.com | Employing solvents like NMP or DMSO to improve peptide chain solvation. nih.govsigmaaldrich.com |

| Addition of chaotropic salts peptide.comsigmaaldrich.com | Salts like LiCl disrupt secondary structures that cause aggregation. peptide.comsigmaaldrich.com | |

| Incorporation of pseudoproline dipeptides nih.govchempep.com | Introduces a "kink" in the peptide backbone to prevent β-sheet formation. nih.govchempep.com | |

| Incomplete Deprotection | Use of stronger bases iris-biotech.de | Adding DBU to the piperidine solution can drive deprotection to completion. iris-biotech.de |

| Extended reaction times iris-biotech.de | Increasing the duration of the deprotection step can improve yields. iris-biotech.de | |

| Steric Hindrance | Use of potent coupling reagents sigmaaldrich.com | Reagents like HATU or HBTU can facilitate coupling of bulky amino acids. sigmaaldrich.com |

Advanced Applications in Peptide and Peptidomimetic Chemistry

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of peptide chains on a solid support. The use of FMOC-DL-4-pyridylalanine in SPPS introduces a level of structural diversity that can be leveraged for various applications.

The incorporation of this compound into peptide sequences is a strategic approach to introduce a pyridyl functional group, which can act as a hydrogen bond acceptor and a basic center. This non-natural amino acid can be used to replace natural aromatic residues like phenylalanine or tyrosine, thereby altering the electronic and steric properties of the resulting peptide.

The use of a racemic mixture (DL-form) in the synthesis of peptide libraries introduces an additional layer of diversity. Each coupling step involving this compound results in the incorporation of either the D- or L-isomer at that specific position, leading to a collection of diastereomeric peptides. This approach is particularly useful in the generation of peptide libraries for screening purposes, where a wide range of structural variations is desirable to identify hits with specific biological activities. High-throughput screening of such libraries has been instrumental in the discovery of novel metalloproteinase inhibitors. nih.gov

Table 1: Comparison of Natural Aromatic Amino Acids and 4-Pyridylalanine

| Feature | Phenylalanine | Tyrosine | 4-Pyridylalanine |

|---|---|---|---|

| Side Chain | Benzyl (B1604629) | Phenol | 4-Methylpyridine |

| Aromaticity | Aromatic | Aromatic | Aromatic |

| Polarity | Nonpolar | Polar | Polar, Basic |

| Hydrogen Bonding | - | Donor/Acceptor | Acceptor |

| pKa of Side Chain | N/A | ~10 | ~5.2 |

The synthesis of certain peptide sequences, often termed "difficult sequences," can be hampered by issues such as poor solubility of the growing peptide chain and inter- or intra-chain aggregation. These problems can lead to incomplete reactions and low yields. The incorporation of non-canonical amino acids like 4-pyridylalanine can be a strategy to mitigate these challenges.

While specific studies on the use of this compound to overcome difficult sequences are not extensively documented, the introduction of a charged group, such as the protonated pyridyl ring, can disrupt the hydrogen bonding networks that lead to aggregation. rsc.org The increased polarity and potential for electrostatic repulsion between peptide chains can enhance their solvation and accessibility for subsequent coupling reactions. The use of the DL-racemate could further disrupt regular secondary structures that contribute to aggregation.

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor affinity. This compound serves as a valuable building block in the design and synthesis of such molecules.

The pyridyl group of 4-pyridylalanine offers a versatile handle for structural modifications to enhance biological activity. Its nitrogen atom can be quaternized to introduce a permanent positive charge, or it can be used as a coordination site for metal ions. These modifications can lead to improved interactions with biological targets. The incorporation of a racemic mixture can result in diastereomeric peptidomimetics, which may exhibit different binding affinities and biological activities, providing a route to optimize therapeutic potential. For instance, peptidomimetics containing piperazine-based arginyl mimetics have been synthesized and shown to inhibit platelet aggregation. nih.gov

Proteases are a class of enzymes that play crucial roles in numerous physiological and pathological processes, making them important drug targets. sigmaaldrich.com Peptidomimetics are often designed as protease inhibitors, and the unique structural features of 4-pyridylalanine can be exploited in this context. The pyridyl ring can engage in specific interactions within the active site of a protease, potentially leading to potent and selective inhibition. While the direct use of this compound in widely known protease inhibitors is not prominently reported, the incorporation of pyridyl-containing moieties is a known strategy in the design of various enzyme inhibitors. For example, L-pyridylalanine-containing peptide analogs have been identified as inhibitors of metalloproteinases. nih.gov

Modulation of Peptide Physico-Chemical Properties and Conformation

The incorporation of this compound can significantly influence the physicochemical properties and conformational preferences of peptides.

The pyridyl side chain of 4-pyridylalanine is more hydrophilic than the side chains of phenylalanine and tyrosine. nih.govresearchgate.net Consequently, replacing these natural aromatic amino acids with 4-pyridylalanine can increase the aqueous solubility of peptides. This is a particularly valuable attribute for therapeutic peptides, as poor solubility can hinder their formulation and administration. Studies on glucagon analogues have demonstrated that the incorporation of 4-pyridylalanine enhances aqueous solubility and stability at neutral pH. nih.govresearchgate.net

The introduction of a racemic mixture of D- and L-isomers at a specific position in a peptide chain will inevitably disrupt the formation of regular secondary structures like α-helices and β-sheets. The presence of a D-amino acid in a sequence of L-amino acids can act as a "helix breaker" or disrupt the regular hydrogen bonding pattern of a β-sheet. This can lead to more flexible or disordered peptide conformations. This conformational flexibility can be advantageous in certain applications, such as preventing peptide aggregation or enabling a peptide to adopt a specific bioactive conformation upon binding to its target. The study of short alanine (B10760859) peptides has shown that their conformation is sensitive to the surrounding environment and can adopt structures like the polyproline II (PII) helix in water. nih.gov The introduction of a DL-amino acid would be expected to further influence these conformational equilibria.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| 4-Pyridylalanine |

| Glucagon |

Influence on Peptide Aqueous Solubility

The poor aqueous solubility of many peptides presents a significant challenge for their therapeutic development and application. The incorporation of hydrophilic, aromatic residues is a recognized strategy to address this limitation. The pyridyl group of 4-pyridylalanine (4-Pal), with its nitrogen atom capable of hydrogen bonding and potential for protonation, serves as a valuable tool for enhancing the solubility of peptide drug candidates.

Research has demonstrated that replacing native aromatic amino acids like phenylalanine and tyrosine with 4-pyridylalanine can significantly improve the biophysical properties of peptides without compromising their biological function. nih.govresearchgate.netpeptide.com For instance, in the development of novel glucagon analogues, the substitution of multiple hydrophobic residues with 3- and 4-pyridylalanine resulted in enhanced aqueous solubility and stability at neutral pH. nih.govresearchgate.net Glucagon's inherent poor solubility complicates its medicinal use, and these modifications offer a path to more viable drug formulations. nih.govresearchgate.net One notable analogue, Gcg[3-Pal6,10,13, Aib16], demonstrated superior biophysical characteristics suitable for medicinal applications while maintaining its pharmacological efficacy in reversing insulin-induced hypoglycemia. nih.gov This highlights the utility of pyridylalanine as a surrogate for natural aromatic amino acids to refine the biophysical profiles of peptide therapeutics. nih.govresearchgate.net

| Peptide Analogue | Modification | Observed Effect on Aqueous Solubility | Reference |

|---|---|---|---|

| Glucagon Analogue | Incorporation of 3- and 4-pyridylalanine | Enhanced aqueous solubility and stability at neutral pH | nih.govresearchgate.net |

| Generic Peptides | Replacement of Phenylalanine/Tyrosine with 4-pyridylalanine | Increased aqueous solubility | peptide.com |

Effects on Peptide Tertiary Structure and Conformational Stability

Aromatic amino acids are fundamental to protein and peptide architecture, contributing significantly to their stability through non-covalent interactions. ub.edu The introduction of a non-natural amino acid like 4-pyridylalanine can subtly yet reliably modulate the conformational stability of a peptide. The unique electronic properties and geometry of the pyridine (B92270) ring, compared to the phenyl ring of phenylalanine, can alter intramolecular and intermolecular interactions, thereby influencing the peptide's tertiary structure and folding.

The incorporation of residues with modified aromatic systems can enforce specific puckers or biases in the peptide backbone, leading to more restricted and stable conformations. nih.gov For example, studies on somatostatin (B550006) analogs have shown that enhancing aromatic-aromatic interactions by introducing unnatural amino acids can result in peptides with greater structural rigidity. ub.edu While these studies used mesityl alanine, the principle extends to other non-natural aromatic amino acids like 4-pyridylalanine. The ability to fine-tune these π-π aromatic interactions is a promising strategy in drug discovery, enabling the design of peptide analogs with specific three-dimensional structures and, consequently, selective receptor affinities. ub.edunih.gov The nitrogen atom in the pyridyl ring can also alter the electronic distribution (quadrupole moment) of the aromatic system, which can influence its preferred orientation in stacking interactions (e.g., parallel vs. edge-to-face), further defining the peptide's conformational landscape.

Applications in Intramolecular Peptide Macrocyclization

Peptide macrocyclization is a key technique used to constrain peptide conformation, which can lead to increased stability, receptor affinity, and bioavailability. A novel and biocompatible method for macrocyclization utilizes a derivative of 4-pyridylalanine, L-3-(2-cyano-4-pyridyl)alanine (Cpa), which can be synthesized from Fmoc-L-3-(4-pyridyl)alanine. anu.edu.au

This strategy involves a condensation reaction between an N-terminal cysteine residue and the cyanopyridine group of the Cpa residue incorporated within the peptide sequence. anu.edu.au The reaction proceeds rapidly and selectively in aqueous solution at neutral pH, forming a stable dihydrothiazole (thiazoline) linkage. anu.edu.au This process is orthogonal to all proteinogenic amino acids, meaning it does not react with other residues, ensuring a high yield of the desired cyclic product. anu.edu.au The synthesis of the required Fmoc-Cpa is straightforward and allows for its easy integration into standard solid-phase peptide synthesis protocols. anu.edu.au This method provides an exceptionally efficient route to generate constrained macrocyclic peptides. anu.edu.au

| Linear Peptide Sequence | Cyclization Half-Time (t1/2) in minutes | Cyclization Yield (%) | Reference |

|---|---|---|---|

| Ac-C(1a)G-Cpa-G-NH2 | 14 | >95 | anu.edu.au |

| Ac-C(2a)AG-Cpa-G-NH2 | 15 | >95 | anu.edu.au |

| Ac-C(3a)ASG-Cpa-G-NH2 | 20 | >95 | anu.edu.au |

| Ac-C(4a)ASAG-Cpa-G-NH2 | 22 | >95 | anu.edu.au |

| Ac-C(5a)ASASG-Cpa-G-NH2 | 27 | >95 | anu.edu.au |

Table data is illustrative of the findings in the cited research, which analyzed ten different peptides with yields ≥90%. anu.edu.au

Tuning Aromatic Interactions in Peptide Design

Aromatic interactions, particularly π-π stacking, are crucial in molecular recognition, such as a peptide binding to its receptor. ub.edu The ability to tune these interactions offers a sophisticated approach to peptide design and lead optimization. By replacing natural aromatic amino acids with synthetic ones like 4-pyridylalanine, chemists can modulate the strength and nature of these non-covalent bonds. ub.edursc.org

The introduction of the nitrogen atom in the pyridyl ring alters the electron density of the aromatic system. This modification can influence the packing modes of self-assembling peptides, potentially shifting them between parallel and antiparallel arrangements, which in turn affects the self-assembly mechanism. rsc.org In the context of receptor binding, such as in somatostatin analogs, modifying aromatic interactions can enhance binding affinity and selectivity for specific receptor subtypes. ub.edu For example, an enhanced aromatic interaction between an unnatural amino acid in a peptide analog and an aromatic residue like Phenylalanine in the receptor binding pocket could explain increased affinity. ub.edu The three regioisomers of pyridylalanine (2-Pal, 3-Pal, and 4-Pal) offer a toolkit for minimal chemical modification, where only the position of the nitrogen atom differs, allowing for the fine-tuning of these interactions and their impact on biological activity. researchgate.net This strategic modification of non-covalent interactions is a promising avenue for designing novel peptide analogs of natural compounds with tailored pharmacological profiles. ub.edu

Strategic Applications in Protein Engineering and Chemical Biology

Site-Specific Incorporation of Unnatural Amino Acids into Proteins

The precise placement of non-canonical amino acids like 4-pyridylalanine into a protein's primary sequence is fundamental to its application. This is achieved through two primary methodologies: the expansion of the genetic code in living systems and chemical synthesis-based ligation strategies.

Genetic code expansion allows for the site-specific incorporation of UAAs directly during protein translation in vivo. nih.gov This powerful technique has revolutionized protein engineering by enabling the introduction of novel chemical functionalities into proteins. nih.govnih.gov The primary method involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.gov This pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the UAA is incorporated with high fidelity only in response to a designated, unassigned codon.

Common strategies include:

Nonsense Suppression: A stop codon, typically the amber codon (UAG), is repurposed to encode the unnatural amino acid. nih.govnih.gov An engineered aaRS specifically charges a suppressor tRNA (with an anticodon that recognizes UAG) with the desired UAA, such as 4-pyridylalanine. This charged tRNA then delivers the UAA to the ribosome for incorporation into the growing polypeptide chain. nih.gov

Quadruplet Codon Decoding: To further expand the number of available codons, four-base "quadruplet" codons can be utilized. nih.govsciencedaily.com This is achieved with a tRNA variant that has an expanded anticodon loop capable of recognizing a four-base sequence on the mRNA. nih.gov This method offers a highly orthogonal system for incorporating multiple different UAAs into a single protein. sciencedaily.com

These methodologies have been successfully used to incorporate a wide array of UAAs, including those with spectroscopic labels, heavy atoms, and unique reactive groups, demonstrating their broad applicability for UAAs like 4-pyridylalanine. nih.govnih.govnih.gov

| Methodology | Codon Type | Key Components | Primary Advantage |

| Nonsense Suppression | Triplet (e.g., UAG) | Orthogonal aaRS/tRNA pair, Suppressor tRNA | Widely established and effective for single UAA incorporation. nih.govnih.gov |

| Quadruplet Codon Decoding | Quadruplet (e.g., UAGA) | Orthogonal aaRS/tRNA pair, tRNA with expanded anticodon loop | Increases the number of available codons, allowing for multiple, distinct UAAs in one protein. nih.govsciencedaily.com |

For in vitro protein synthesis or modification, chemical ligation strategies provide a powerful alternative to purely biological methods. These techniques allow for the assembly of large proteins from smaller, chemically synthesized peptide fragments, one or more of which can contain 4-pyridylalanine.

Native Chemical Ligation (NCL): NCL is the most prominent method, forming a native peptide bond between two unprotected peptide segments. squarespace.com The reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. nih.gov The process involves a chemoselective reaction that first forms a thioester-linked intermediate, which then spontaneously rearranges via an S-to-N acyl shift to form the stable, native amide bond at the ligation site. nih.gov While the classic method requires a cysteine at the ligation junction, modern extensions have expanded the scope to other amino acids. squarespace.com

N-Alkylation of Pyridylalanine: A novel chemoselective conjugation method has been demonstrated specifically involving the late-stage N-alkylation of pyridylalanine residues within a peptide. nih.gov This technique, applicable in both solution and solid-phase synthesis, allows for the construction of functionally diverse and stable N-alkylated conjugates. nih.gov This strategy can be used for dual labeling in conjunction with other reactive handles like cysteine and has been shown to enhance the biological activity of peptides, such as improving the antiproliferative effects of a p53 peptide by conjugating it to an RGD peptide. nih.gov

| Strategy | Reaction Principle | Key Residues/Groups | Application Note |

| Native Chemical Ligation (NCL) | Transthioesterification followed by S-to-N acyl shift. nih.gov | C-terminal thioester, N-terminal cysteine. nih.gov | Enables total chemical synthesis of proteins, allowing incorporation of UAAs at any position. dntb.gov.ua |

| N-Alkylation of Pyridyl-alanine | Chemoselective, late-stage N-alkylation of the pyridine (B92270) ring. nih.gov | Pyridylalanine residue. | Creates stable N-alkylated conjugates for dual labeling or enhancing biological activity. nih.gov |

Development and Application of Chemical Probes

The unique structure of 4-pyridylalanine makes it a valuable component in the design of sophisticated chemical probes to investigate protein structure and function.

Unnatural amino acids containing spectroscopic reporters can be incorporated site-specifically to provide detailed information about local protein environments in a minimally perturbative way. nih.govresearchgate.net The pyridine ring of 4-pyridylalanine can serve as an intrinsic probe, as its spectroscopic properties (e.g., fluorescence or vibrational frequency) are often sensitive to the polarity, hydration, and electric field of its immediate surroundings.

Similar to how the nitrile group of 4-cyano-L-phenylalanine and the nitro group of L-4-nitrophenylalanine have been used as vibrational reporters, the pyridine ring offers a unique signature. nih.govresearchgate.net Changes in the local environment upon substrate binding, protein folding, or conformational changes can be detected as shifts in the spectroscopic signal of the incorporated 4-pyridylalanine residue. This provides a high-resolution tool for studying protein dynamics and molecular interactions. sum.edu.pl

Activity-based probes (ABPs) are small-molecule tools designed to covalently label and report on the activity of specific enzymes within complex biological systems. nih.govnih.gov Proteases, which are often tightly regulated at the post-translational level, are a major target for ABPs because protein abundance often does not correlate with enzymatic activity. nih.govresearchgate.net

An ABP typically consists of three parts: a reactive group ("warhead") that forms a covalent bond with the active site of the enzyme, a recognition element (often a peptide sequence) that directs the probe to the target enzyme class, and a reporter tag (like a fluorophore or biotin) for detection. nih.gov

The incorporation of non-canonical residues like 4-pyridylalanine into the recognition element of an ABP can confer enhanced specificity and affinity for the target protease. tum.de The distinct size, charge, and hydrogen-bonding capability of the pyridyl group can be exploited to achieve selective binding to the substrate-binding pockets of specific proteases, enabling more precise profiling of their activity in health and disease. frontiersin.org

Modulation of Protein Structure and Function via Non-Canonical Residues

The introduction of a non-canonical residue like 4-pyridylalanine can directly modulate the structure and, consequently, the function of a protein. creative-biolabs.com The replacement of a natural amino acid with a UAA alters the local physicochemical properties, which can lead to global changes in protein stability, folding, and interactions. nih.govsdu.dk

The pyridine side chain of 4-pyridylalanine is structurally similar to phenylalanine but possesses a nitrogen atom that can act as a hydrogen bond acceptor and introduces a dipole moment. These features can lead to several functional modulations:

Enhanced Solubility: Replacing hydrophobic residues like phenylalanine with the more polar 4-pyridylalanine has been shown to increase the aqueous solubility of peptides. peptide.com This can be a critical advantage in the design of therapeutic peptides and proteins.

Altered Protein-Protein Interactions: The introduction of new hydrogen bonding or metal-coordinating capabilities can create or disrupt protein-protein interfaces. Pre-structuring peptides with non-canonical residues can modulate their binding affinity and selectivity for partner proteins. sdu.dk

Modified Catalytic Activity: Placing 4-pyridylalanine in or near an enzyme's active site can alter its catalytic efficiency by modifying the local electrostatic environment or by participating directly in the catalytic mechanism, for instance, through metal coordination.

By carefully selecting the site of incorporation, researchers can fine-tune a protein's characteristics to enhance its stability, alter its substrate specificity, or introduce entirely new functionalities. creative-biolabs.com

Impact on Enzyme Activity and Specificity

The precise three-dimensional arrangement of amino acid residues in the active site of an enzyme is critical for its catalytic activity and substrate specificity. The introduction of unnatural amino acids, including D-amino acids and isomers of natural amino acids like 4-pyridylalanine, can profoundly alter these properties. nih.govacs.org Site-directed mutagenesis is a common technique to study the role of specific amino acids in enzyme function. nih.govresearchgate.net

The incorporation of a D-amino acid, which can be achieved through chemical synthesis using building blocks like the D-enantiomer present in FMOC-DL-4-pyridylalanine, into the polypeptide chain of an enzyme can have significant consequences. Due to the different stereochemistry, a D-amino acid will orient its side chain in a different direction compared to its L-counterpart, potentially disrupting the delicate architecture of the active site and leading to a decrease or complete loss of enzymatic activity. nih.govresearchgate.net However, in some cases, the introduction of a D-amino acid can enhance stability against proteolytic degradation. frontiersin.org Studies on dihydrofolate reductase and firefly luciferase have shown that substituting a D-amino acid at certain positions can greatly diminish activity, while at other, less critical positions, the impact is minimal. acs.org

Conversely, the incorporation of the L-enantiomer, L-4-pyridylalanine, can also modulate enzyme function. The pyridyl ring, with its unique electronic and hydrogen-bonding capabilities, can establish new interactions within the active site or with the substrate, potentially altering catalytic efficiency and substrate specificity. For instance, replacing a natural aromatic residue like phenylalanine or tyrosine with 4-pyridylalanine can change the local electrostatic environment and steric landscape of the active site. The outcomes of such substitutions are highly dependent on the specific enzyme and the position of the modification.

The table below presents hypothetical scenarios of how the incorporation of D- or L-4-pyridylalanine at an enzyme's active site might affect its kinetic parameters, based on general principles of enzyme engineering.

| Enzyme | Amino Acid Substitution | Potential Effect on Km | Potential Effect on kcat | Rationale |

| Protease | L-Phenylalanine to L-4-Pyridylalanine | Decrease | Increase | The nitrogen in the pyridyl ring could form a new hydrogen bond with the substrate, increasing affinity and transition state stabilization. |

| Kinase | L-Tyrosine to L-4-Pyridylalanine | Increase | Decrease | The pyridyl group cannot be phosphorylated, thus eliminating a key step in the catalytic mechanism for some kinases. |

| Dehydrogenase | L-Alanine to D-4-Pyridylalanine | Significant Increase | Significant Decrease | The altered stereochemistry would likely disrupt the precise positioning of the substrate and/or cofactor in the active site. |

This table provides illustrative examples of the potential impacts of 4-pyridylalanine incorporation on enzyme kinetics.

Engineering Receptor Binding and Selectivity in Protein Therapeutics

The interaction between a protein therapeutic, such as a monoclonal antibody or a peptide hormone, and its target receptor is governed by specific molecular recognition events. Engineering the binding interface of these proteins by incorporating unnatural amino acids can lead to enhanced affinity, improved selectivity, and novel pharmacological profiles.

The introduction of L-4-pyridylalanine can be a valuable tool in this context. The pyridyl moiety can act as a hydrogen bond acceptor and engage in aromatic stacking interactions, potentially strengthening the binding to a receptor. nih.gov Studies on somatostatin (B550006) antagonists have shown that the substitution of natural amino acids with pyridylalanine regioisomers at specific positions can significantly influence the binding affinity and receptor subtype selectivity. nih.gov For example, replacing a tyrosine with a pyridylalanine derivative can alter the ligand's interaction with different somatostatin receptor subtypes. nih.gov The enhanced aqueous solubility imparted by 4-pyridylalanine can also be a beneficial property for therapeutic peptides. nih.gov

The incorporation of D-amino acids from a racemic source like this compound can also be strategically employed. While often disruptive to binding when introduced at a critical contact residue due to steric clashes, a D-amino acid can be used to introduce a specific conformational constraint in a peptide backbone. This can lock the peptide into a bioactive conformation that has a higher affinity for its target receptor. Furthermore, peptides containing D-amino acids are more resistant to degradation by proteases, which can significantly increase their in vivo half-life, a desirable characteristic for many protein therapeutics. frontiersin.org

The following table summarizes the potential effects of incorporating L- or D-4-pyridylalanine into a therapeutic peptide on its receptor binding properties.

| Therapeutic Peptide | Amino Acid Substitution | Potential Effect on Binding Affinity (Kd) | Potential Effect on In Vivo Half-life | Rationale |

| Peptide Hormone | L-Phenylalanine to L-4-Pyridylalanine | Decrease | No significant change | The pyridyl nitrogen may introduce a favorable interaction with a receptor residue, lowering the dissociation constant. |

| Receptor Antagonist | L-Leucine to D-4-Pyridylalanine | Variable | Increase | The D-amino acid can induce a specific turn structure that enhances binding, while also providing resistance to proteolysis. |

| Antibody Fragment (CDR loop) | L-Tyrosine to L-4-Pyridylalanine | Variable | No significant change | The impact on affinity would depend on whether the new interactions formed by the pyridyl ring are more or less favorable than the original hydroxyl group of tyrosine. |

This table outlines the strategic considerations for using 4-pyridylalanine isomers in the design of protein therapeutics.

Investigation of Supramolecular Chemistry and Material Science

Self-Assembly Mechanisms and Supramolecular Architectures

The self-assembly of FMOC-amino acids is a well-documented phenomenon, primarily driven by a combination of π-π stacking interactions between the aromatic fluorenyl groups and hydrogen bonding involving the amino acid backbone. beilstein-journals.orgmdpi.com These interactions lead to the formation of various ordered nanostructures, such as fibers, ribbons, and nanotubes. researchgate.netunina.it For FMOC-DL-4-pyridylalanine, the interplay of these forces is expected to give rise to distinct supramolecular architectures.

Formation of Helical and Macrocyclic Structures

While the formation of simple fibrillar structures is common for FMOC-amino acids, the introduction of specific side chains can lead to more complex architectures like helices and macrocycles. The planarity of the pyridyl ring in this compound, coupled with its potential for specific hydrogen bonding and π-π stacking geometries, could induce a twist in the self-assembling peptide backbone, favoring the formation of helical nanofibers. The chirality of the amino acid plays a crucial role in determining the handedness of such helical structures.

The formation of discrete macrocyclic structures is also a possibility, driven by head-to-tail intermolecular hydrogen bonding between a limited number of this compound molecules. The rigidity of the FMOC group and the pyridylalanine side chain could favor the formation of stable, cyclic oligomers. The specific conditions, such as solvent polarity and concentration, would be critical in directing the assembly towards either one-dimensional fibrillar growth or the formation of discrete macrocycles.

Influence of Molecular Chirality on Crystalline Packing and Self-Assembly

This compound is a racemic mixture, containing both the D- and L-enantiomers. This has profound implications for its self-assembly and crystalline packing. While enantiomerically pure FMOC-amino acids often form well-ordered, chiral supramolecular structures, racemic mixtures can exhibit more complex behavior.

Three primary scenarios are possible for the self-assembly of a racemic mixture:

Spontaneous Resolution: The D- and L-enantiomers self-sort into separate, homochiral assemblies. This would result in a mixture of right-handed and left-handed supramolecular structures.

Racemic Compound Formation: The D- and L-enantiomers co-assemble in a regular, alternating pattern to form a heterochiral structure. This often leads to a more centrosymmetric and sometimes more stable crystalline packing.

Solid Solution: The D- and L-enantiomers are incorporated randomly into the same supramolecular structure.

The specific outcome for this compound would depend on the subtle energetic differences between homochiral and heterochiral interactions. The packing efficiency and the optimization of non-covalent interactions in the solid state would ultimately determine the preferred mode of assembly.

Characterization of Non-Covalent Interactions

The stability and morphology of the supramolecular structures formed by this compound are dictated by a network of non-covalent interactions.

Role of Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the self-assembly of amino acid derivatives. nih.gov In the case of this compound, several key hydrogen bonding interactions are anticipated:

Amide Hydrogen Bonds: The N-H donor and C=O acceptor of the amino acid backbone can form classic hydrogen bonds, leading to the formation of β-sheet-like structures, which are a common motif in the self-assembly of FMOC-amino acids.

Carboxylic Acid Dimers: The carboxylic acid moieties can form strong hydrogen-bonded dimers, particularly in non-polar solvents or in the solid state.

| Potential Hydrogen Bond | Donor | Acceptor | Expected Role in Self-Assembly |

|---|---|---|---|

| Amide Backbone | N-H | C=O | Formation of β-sheet like structures, driving fibrillization. |

| Carboxylic Acid Dimer | O-H | C=O | Stabilization of the assembly, particularly in the solid state or non-polar environments. |

| Pyridyl Interaction | N-H or O-H | Pyridyl N | Directionality and specificity of packing, potential for pH-responsive assembly. |

Contribution of Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are a major driving force for the self-assembly of FMOC-protected amino acids. mdpi.com For this compound, two aromatic moieties contribute to these interactions: the fluorenyl group of the FMOC protector and the pyridyl ring of the amino acid side chain.

FMOC-FMOC Stacking: The large, planar surface of the fluorenyl groups provides a strong impetus for π-π stacking, which is a primary factor in the initial aggregation and stabilization of the supramolecular structures.

Pyridyl-Pyridyl and Pyridyl-Fluorenyl Stacking: The pyridyl ring can also participate in π-π stacking, either with other pyridyl rings or with the fluorenyl groups. The electron-deficient nature of the pyridyl ring can lead to favorable offset-stacked or edge-to-face interactions with the electron-rich fluorenyl rings. The geometry of these interactions will significantly influence the final supramolecular architecture.

Advanced Material Properties Derived from Self-Assembly

The self-assembly of this compound into ordered supramolecular structures is expected to give rise to advanced material properties with potential applications in various fields.

Hydrogelation: Like many other FMOC-amino acids, this compound is likely to be a low molecular weight gelator, capable of forming hydrogels at low concentrations. researchgate.netunibo.it These hydrogels could find applications in drug delivery, tissue engineering, and as scaffolds for cell culture. The presence of the pyridyl group could impart pH-responsiveness to the hydrogel, allowing for controlled release of encapsulated molecules in response to changes in pH.

Optical and Electronic Properties: The ordered arrangement of the aromatic fluorenyl and pyridyl groups in the self-assembled structures could lead to interesting optical and electronic properties. For instance, excimer formation between the fluorenyl groups could result in characteristic fluorescence emission. The π-conjugated nature of the assemblies might also allow for charge transport, suggesting potential applications in organic electronics.

Chiral Materials: If the racemic mixture undergoes spontaneous resolution upon self-assembly, the resulting homochiral structures could exhibit chiroptical properties and could be used in chiral separations or as chiral catalysts.

Further experimental investigation is necessary to fully elucidate the rich supramolecular chemistry of this compound and to harness its potential for the development of novel functional materials.

Mechanical Properties of Crystalline Assemblies (e.g., Young's Modulus, Point Stiffness)

The mechanical integrity of self-assembled structures is crucial for their application in material science. For crystalline assemblies of this compound, the mechanical properties, such as Young's Modulus and point stiffness, are anticipated to be influenced by the hierarchical organization of the molecules. The self-assembly process, driven by a combination of π-π stacking of the fluorenyl and pyridyl rings, hydrogen bonding between the amino acid moieties, and van der Waals interactions, would lead to the formation of robust fibrillar networks.

The stiffness of hydrogels formed from FMOC-protected amino acids can vary significantly depending on the specific amino acid, concentration, and assembly conditions. For instance, hydrogels of FMOC-diphenylalanine have a reported Young's modulus of approximately 9.6 kPa. mdpi.com In another study, a doubly FMOC-protected aspartic acid derivative formed hydrogels with a Young's modulus of 50 kPa. mdpi.com These values indicate that the molecular structure of the amino acid plays a critical role in determining the mechanical properties of the resulting self-assembled material. The presence of the pyridyl group in this compound is expected to introduce additional intermolecular interactions, potentially influencing the packing and, consequently, the stiffness of the crystalline assemblies.

The mechanical properties of these materials can be further tuned by creating co-assemblies with other molecules. This approach can lead to synergistic effects, resulting in materials with significantly enhanced mechanical strength. For example, the co-assembly of two different FMOC-peptide derivatives has been shown to produce a hydrogel with a storage modulus an order of magnitude higher than the individual components. tau.ac.il

| FMOC-Amino Acid Derivative | Young's Modulus (kPa) | Reference |

|---|---|---|

| FMOC-Diphenylalanine | 9.6 ± 0.7 | mdpi.com |

| Doubly FMOC-Protected Aspartic Acid | 50 | mdpi.com |

Predicted Piezoelectric Characteristics in Acentric Crystals

Piezoelectricity, the generation of an electric charge in response to applied mechanical stress, is a property inherent to materials with non-centrosymmetric crystal structures. d-nb.info Many amino acids and their derivatives crystallize in such acentric space groups, making them candidates for piezoelectric materials. The investigation of pyridylalanine derivatives has revealed their potential for strong piezoelectric responses. For instance, the tetrafluoroborate (B81430) salt of β-(2-pyridyl)-alanine has demonstrated a piezoelectric coefficient more than double that of the widely used material, lithium niobate. rsc.org This enhanced piezoelectricity is attributed to the specific crystal packing and the network of hydrogen bonds. rsc.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the piezoelectric tensor of crystalline materials. d-nb.info These calculations can provide insights into the relationship between the crystal structure and the expected piezoelectric coefficients. For other amino acids, theoretical predictions have guided the experimental discovery of materials with high piezoelectric responses. d-nb.info

The characterization of piezoelectricity at the nanoscale is often performed using Piezoresponse Force Microscopy (PFM). ucd.iersc.org This technique allows for the imaging of ferroelectric domains and the quantitative measurement of the piezoelectric response. In studies of FMOC-diphenylalanine nanofibrils, PFM has been used to confirm their shear piezoelectricity. ucd.ie A similar approach could be employed to investigate the local piezoelectric properties of crystalline assemblies of this compound.

| Compound | Piezoelectric Coefficient (d) | Reference |

|---|---|---|

| β-glycine | 178 pC/N (shear) | nih.gov |

| [H-β-(2-pyridyl)-Ala-OH][BF4] | > 2x LiNbO3 (d15,eff) | rsc.org |

| Methionine | 18.0 pm/V (effective) | nih.gov |

Stereochemical Investigations and Control of Chiral Purity

Comparative Studies of Enantiomeric Forms (L, D) and Racemic Mixtures (DL)

The distinct stereoisomers of 4-pyridylalanine—L-4-pyridylalanine and D-4-pyridylalanine—and by extension their FMOC-protected forms, exhibit identical physical properties such as molecular weight and melting point in their pure forms. nih.govnih.gov However, their interaction with other chiral molecules and polarized light differs significantly. This differentiation is fundamental in biological systems, where molecular recognition is highly stereospecific. For instance, proteins are constructed almost exclusively from L-amino acids, and enzymes often act on only one enantiomer of a chiral substrate. libretexts.org

While direct comparative studies detailing differing biological activities of the individual FMOC-protected enantiomers are specific to the system under investigation, the necessity of using enantiomerically pure forms is well-established in peptide chemistry. The incorporation of a racemic mixture (FMOC-DL-4-pyridylalanine) into a peptide sequence would result in the formation of diastereomeric peptides. These diastereomers would have different three-dimensional structures and, consequently, different biological activities and properties, complicating purification and analysis. Therefore, the use of enantiomerically pure FMOC-L-4-pyridylalanine nih.govusbio.net or FMOC-D-4-pyridylalanine nih.govchemrio.com is standard practice for predictable and controlled synthesis.

The choice between the L- and D-enantiomer is application-dependent. L-4-pyridylalanine is often used to mimic natural amino acids like phenylalanine or tyrosine in peptides, potentially increasing aqueous solubility. nih.govpeptide.com Conversely, the D-enantiomer is frequently incorporated into peptide drugs to enhance their stability against enzymatic degradation by proteases, which are specific for L-amino acid peptide bonds.

Enantioselective Synthesis and Kinetic Resolution Techniques

Achieving high chiral purity for FMOC-4-pyridylalanine requires stereocontrolled synthetic methods. Since the FMOC protecting group is typically added to an already-resolved amino acid, the key challenge lies in the enantioselective synthesis of the 4-pyridylalanine core. Chemoenzymatic methods have proven highly effective for this purpose.

One prominent strategy is the enzymatic kinetic resolution of a racemic precursor. For example, α-chymotrypsin (α-CT) can be used for the stereoselective hydrolysis of N-acetyl-DL-4-pyridylalanine methyl ester. The enzyme selectively catalyzes the hydrolysis of the L-enantiomer to the corresponding acid, leaving the D-enantiomer ester largely unreacted. This allows for the separation of the two enantiomers with high optical purity. researchgate.net This enzymatic approach is noted for its high enantioselectivity, often achieving an enantiomeric excess (ee) of over 98%. researchgate.net

Another powerful method is the dynamic kinetic resolution (DKR) of azlactones. mdpi.com Azlactones, or oxazolones, are readily formed from N-acyl amino acids and can be prepared from a pyridylaldehyde. researchgate.net In DKR, the racemization of the starting material is fast relative to the rate of the resolution reaction. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, a significant advantage over classical kinetic resolution which has a maximum yield of 50% for one enantiomer. mdpi.commdpi.com This process can be catalyzed by chiral organocatalysts to produce enantiomerically enriched α-amino acid derivatives which can then be converted to the desired pyridylalanine enantiomer. mdpi.com

The table below summarizes findings from a chemoenzymatic approach for preparing pyridylalanine derivatives, highlighting the effectiveness of enzymatic resolution. researchgate.net

| Precursor Route | Enzyme | Target Enantiomer | Enantiomeric Excess (ee) |

| Oxazolone Derivative | α-Chymotrypsin | L-4-pyridylalanine | >98% |

| Acetamidomalonate | α-Chymotrypsin | L-4-pyridylalanine | >98% |

Data synthesized from research on chemoenzymatic routes to pyridylalanine derivatives. researchgate.net

Once the enantiomerically pure L- or D-4-pyridylalanine is obtained, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is attached to the α-amino group under standard conditions to yield the final product used in solid-phase peptide synthesis.

Stereochemical Control in Supramolecular Assembly and Protein Engineering

The defined stereochemistry of FMOC-4-pyridylalanine is crucial for directing the formation of ordered, higher-level structures in both supramolecular chemistry and protein engineering. The specific three-dimensional arrangement of the chiral center dictates non-covalent interactions, leading to stereochemically controlled assemblies.

In supramolecular chemistry, the chirality of constituent molecules can be transferred and amplified through hierarchical self-assembly. nih.gov Studies have shown that enantiomeric pyridine (B92270) derivatives can exert dominant control over the chirality of a binary co-assembly. researchgate.net The stereochemical information of a single chiral molecule, such as L- or D-4-pyridylalanine, can dictate the handedness of the resulting supramolecular structure, like a helical fiber or gel. nih.gov This control is driven by specific intermolecular interactions, such as hydrogen bonding and π-stacking, which are sensitive to the spatial orientation of the molecule's functional groups. The precise geometry of the D- or L-form will favor one packing arrangement over another, leading to macroscopic chiral structures. nih.govresearchgate.net

In protein engineering, the incorporation of non-natural amino acids with specific stereochemistry is a key tool for creating novel proteins with tailored functions. nih.gov The de novo design of a four-alpha-helix bundle protein, for instance, utilized 4-pyridyl-L-alanine as a ligand for a heme center. nih.gov The use of the pure L-enantiomer was essential to ensure the correct folding of the protein scaffold and the precise positioning of the pyridyl side chain to coordinate the heme iron. Using a racemic mixture would have resulted in a misfolded, non-functional protein. Stereodivergent protein engineering further highlights this principle, where enzymes are mutated to selectively produce or accept specific stereoisomers of a substrate, demonstrating the profound impact of stereochemical control at the molecular level. nih.gov

Advanced Analytical and Computational Methodologies in Fmoc Dl 4 Pyridylalanine Research

High-Resolution Structural Characterization Techniques

High-resolution techniques are fundamental in determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This information underpins our understanding of the compound's physical and chemical behavior.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. carleton.edurigaku.com This technique involves directing a beam of X-rays onto a single, high-quality crystal of FMOC-DL-4-pyridylalanine. The crystal lattice diffracts the X-rays in a unique pattern, which is dependent on the arrangement of atoms within the crystal. creative-biostructure.com By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, revealing the precise coordinates of each atom in the molecule.

The data obtained from SC-XRD allows for the unambiguous determination of key structural parameters such as bond lengths, bond angles, and torsion angles. carleton.edu Furthermore, it provides invaluable information about the supramolecular architecture, detailing intermolecular interactions like hydrogen bonding, π-π stacking, and van der Waals forces that dictate how the molecules pack together in the crystal lattice. For a racemic compound like this compound, SC-XRD can reveal how the D- and L-enantiomers are arranged relative to each other within the crystal structure, for instance, whether they form a racemic compound or a conglomerate.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

Polymorphism is the ability of a compound to exist in more than one crystal structure. rigaku.com Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical in pharmaceutical and materials science applications. creative-biostructure.com In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample containing a multitude of randomly oriented microcrystals. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint." americanpharmaceuticalreview.com By comparing the experimental PXRD pattern of a sample to reference patterns, one can confirm its identity and purity. The presence of unexpected peaks may indicate impurities or a mixture of polymorphic forms. americanpharmaceuticalreview.com

Illustrative PXRD Peak Data for Two Hypothetical Polymorphs of this compound

| Polymorph A: Prominent Peaks (2θ) | Polymorph B: Prominent Peaks (2θ) |

|---|---|

| 8.5° | 9.2° |

| 12.3° | 11.8° |

| 17.0° | 18.5° |

| 21.8° | 22.4° |

| 25.6° | 26.1° |

Spectroscopic Analysis for Conformational and Environmental Studies

Spectroscopic techniques are employed to investigate the properties of this compound in solution and to probe its local environment. These methods provide insights into the molecule's chirality, conformation, and interactions with its surroundings.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. ntu.edu.sg It measures the differential absorption of left- and right-circularly polarized light by a sample. ntu.edu.sg Since individual enantiomers (D and L forms) interact differently with circularly polarized light, they produce mirror-image CD spectra.

For this compound, which is a racemic mixture (containing equal amounts of the D- and L-enantiomers), the CD spectrum is expected to be silent, meaning there is zero CD signal across all wavelengths. nih.govchromatographytoday.comrsc.org This is because the equal and opposite signals from the two enantiomers cancel each other out. chromatographytoday.com A non-zero CD signal for a sample purported to be the DL-form would indicate an enantiomeric excess of one form over the other. While the racemic mixture itself is CD-inactive, CD spectroscopy is an invaluable tool for studying the individual D- and L-enantiomers to gain information about their conformation in solution.

Expected CD Signal for this compound and its Enantiomers

| Compound | Expected CD Signal (Molar Ellipticity [θ]) |

|---|---|

| FMOC-L-4-pyridylalanine | Positive or Negative Cotton Effects |

| FMOC-D-4-pyridylalanine | Mirror Image of L-enantiomer's Spectrum |

| This compound | Zero Signal |

Infrared (IR) spectroscopy probes the vibrational modes of molecules. The frequencies of these vibrations are sensitive to the molecule's structure and its immediate environment. acs.org This sensitivity makes IR spectroscopy a useful tool for sensing the local electrostatic environment around specific functional groups within this compound.

Key vibrational probes in this molecule include the carbonyl (C=O) stretching modes of the carboxylic acid and the carbamate (B1207046) group, as well as the N-H stretching mode. The exact frequencies of these vibrations can shift depending on factors such as solvent polarity, hydrogen bonding interactions, and the protonation state of the molecule. acs.orgacs.org For instance, the formation of a hydrogen bond to a carbonyl oxygen will typically cause a red-shift (a decrease in frequency) of the C=O stretching vibration. By monitoring these shifts, researchers can infer details about the local environment and intermolecular interactions of this compound in different states (e.g., in various solvents or incorporated into a larger molecular assembly). nih.govnih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. uni-osnabrueck.de Since this compound is a diamagnetic molecule (lacking unpaired electrons), it is not directly observable by EPR. However, EPR can be used to study this compound through a technique called site-directed spin labeling (SDSL). nih.gov

SDSL involves the covalent attachment of a stable paramagnetic molecule, known as a spin label (typically a nitroxide radical), to a specific site on the molecule of interest. nih.gov Once this compound is spin-labeled, the EPR spectrum of the attached nitroxide radical can provide information about the local environment. routledge.com The shape and dynamics of the EPR spectrum are sensitive to the mobility of the spin label, its accessibility to the solvent, and the polarity of its surroundings. taylorfrancis.comresearchgate.net This approach could be used, for example, to study the dynamics and interactions of this compound when it is part of a larger structure, such as a peptide or a polymer.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry serves as a powerful tool to investigate the properties of this compound from first principles. Molecular modeling approaches, including Density Functional Theory (DFT), molecular simulations, and advanced surface analysis, allow for a detailed examination of its electronic structure, mechanical resilience, and the nature of its interactions with other molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For a crystalline form of this compound, DFT and its extension, Density Functional Perturbation Theory (DFPT), can be employed to predict its electronic, mechanical, and piezoelectric characteristics.

Electronic Properties: DFT calculations can determine the electronic band gap, density of states (DOS), and other electronic parameters. The band gap is a crucial indicator of a material's electronic conductivity and optical properties.

Mechanical Properties: By applying computational stress or strain to a simulated crystal lattice, the full elastic tensor can be calculated. From this tensor, key mechanical properties such as Bulk modulus, Shear modulus, and Young's modulus can be derived, providing insight into the material's stiffness and resistance to deformation.

Piezoelectric Properties: Piezoelectricity is the appearance of an electrical polarization in a material in response to applied mechanical stress. This property is restricted to non-centrosymmetric crystal structures. DFPT provides an efficient method for calculating the piezoelectric tensor, which quantifies this effect. The analysis of the piezoelectric response is critical for evaluating the potential of this compound-based materials in sensors, actuators, and energy harvesting devices.

| Property Category | Specific Property | Significance |

|---|---|---|

| Electronic | Band Gap (Eg) | Determines conductivity and optical transparency; crucial for semiconductor and insulator applications. |

| Density of States (DOS) | Describes the distribution of electronic states available to be occupied, influencing electronic behavior. | |

| Mechanical | Elastic Tensor (Cij) | Provides a complete description of the material's response to stress and strain. |

| Young's Modulus (Y) | Measures the stiffness of the material. | |

| Bulk Modulus (K) | Indicates resistance to compression. | |

| Piezoelectric | Piezoelectric Tensor (eij) | Quantifies the magnitude of the electric polarization |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing FMOC-DL-4-pyridylalanine with high enantiomeric purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, pH) during the introduction of the FMOC (9-fluorenylmethoxycarbonyl) protecting group to the pyridylalanine backbone. Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to monitor enantiomeric excess. Compare retention times with reference standards like those described for FMOC-protected amino acids in impurity profiling . Post-synthesis, validate purity via H/C NMR and LC-MS, ensuring the absence of unreacted starting materials or diastereomers.